(S)-8-(tert-Butyl)chroman-4-amine

Chiral resolution Asymmetric synthesis Enantiomer discrimination

Using racemic or regioisomeric chroman-4-amines introduces confounding SAR variability in CNS drug discovery. This enantiopure (S)-configured building block features a sterically bulky 8-tert-butyl group, providing a defined chiral environment essential for accurate pharmacophore modeling and target engagement studies. • Eliminates stereochemical ambiguity-enables direct attribution of activity changes to structural modifications • Primary amine handle for chiral ligand, auxiliary, or organocatalyst synthesis • Supplied at ≥95% purity for R&D and further manufacturing use

Molecular Formula C13H19NO
Molecular Weight 205.301
CAS No. 1228553-77-2
Cat. No. B597476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-8-(tert-Butyl)chroman-4-amine
CAS1228553-77-2
Synonyms(S)-8-tert-butylchroman-4-amine
Molecular FormulaC13H19NO
Molecular Weight205.301
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC2=C1OCCC2N
InChIInChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6,11H,7-8,14H2,1-3H3/t11-/m0/s1
InChIKeyFNOIBLQXMSCOST-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-8-(tert-Butyl)chroman-4-amine (CAS 1228553-77-2) – Procurement-Grade Chiral Chromane Amine Building Block


(S)-8-(tert-Butyl)chroman-4-amine (CAS 1228553-77-2) is an enantiopure chiral amine derived from the chromane (3,4-dihydro-2H-1-benzopyran) scaffold. The molecule incorporates a tert-butyl substituent at the 8-position and a primary amine at the 4-position, yielding the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . The chromane ring system is widely recognized in medicinal chemistry as a privileged scaffold, frequently employed in the design of ligands targeting central nervous system (CNS) disorders, including Alzheimer's and Parkinson's diseases [1]. This specific (S)-enantiomer is supplied with certified purities of 95–98% and is intended exclusively for research and further manufacturing applications .

Why Generic Substitution of (S)-8-(tert-Butyl)chroman-4-amine is Scientifically Unwarranted


Substituting (S)-8-(tert-Butyl)chroman-4-amine with its racemic mixture, the (R)-enantiomer, or regioisomeric analogs introduces significant and often confounding variability in experimental outcomes. The absolute stereochemistry at the C4 position dictates the three-dimensional orientation of the amine group, directly influencing molecular recognition by chiral biological targets such as enzymes, receptors, and transporters [1]. Even minor alterations in substitution pattern—for example, relocating the tert-butyl group from the 8- to the 6-position—profoundly alter lipophilicity, steric bulk, and electronic distribution, which can drastically shift potency, selectivity, and metabolic stability [2]. Consequently, using an undefined or mismatched stereoisomer/regioisomer compromises data reproducibility, obscures structure-activity relationships (SAR), and can lead to false-negative or false-positive screening results in drug discovery programs.

Quantitative Differentiation of (S)-8-(tert-Butyl)chroman-4-amine Against Closest Analogs


Stereochemical Purity Enables Enantiomer-Specific Activity Profiling

Unlike the racemic mixture (8-(tert-butyl)chroman-4-amine, CAS 890839-83-5) or the (R)-enantiomer (CAS 1221444-51-4), (S)-8-(tert-Butyl)chroman-4-amine provides a single, well-defined stereoisomer for biological evaluation. While direct comparative binding data for this specific compound are not publicly disclosed in primary literature, the differential pharmacological profiles of enantiomeric pairs are well-documented in related chroman-4-amine series [1]. For example, in σ1 receptor ligand development, independently assaying each enantiomer of 3-amino-chromane derivatives revealed distinct low nanomolar binding affinities, underscoring that stereochemistry critically dictates target engagement [1]. Procurement of the defined (S)-enantiomer ensures that observed activity originates from a single molecular entity rather than a confounding mixture of two distinct chemical species with potentially divergent or opposing effects [2].

Chiral resolution Asymmetric synthesis Enantiomer discrimination

8-Position tert-Butyl Substitution Modulates Lipophilicity vs. 6-Substituted Isomers

The position of the tert-butyl substituent significantly impacts the compound's calculated lipophilicity (LogP), a key determinant of membrane permeability, solubility, and metabolic clearance. (S)-8-(tert-Butyl)chroman-4-amine exhibits a calculated LogP of 3.47, as reported by multiple vendors . In contrast, the 6-substituted regioisomer, (S)-6-(tert-butyl)chroman-4-amine, possesses a structurally similar core but differs in electronic and steric distribution around the chromane ring, which may alter its interaction with hydrophobic binding pockets and its overall pharmacokinetic profile [1]. While direct experimental LogP or ADME data are not publicly available for these specific analogs, the variance in calculated LogP serves as an indicator of potential differences in drug-likeness and biological behavior.

Physicochemical properties Lipophilicity Drug-likeness

Enhanced Steric Bulk at 8-Position Influences Conformational Restriction

The placement of the bulky tert-butyl group at the 8-position introduces steric hindrance that can restrict the conformational freedom of the chromane ring and influence the orientation of the 4-amino group. This steric constraint is distinct from that imparted by substitution at the 6- or 7-positions. The presence of the tert-butyl group in the 8-position is noted to enhance lipophilicity and steric bulk, which may influence its interaction with biological targets . In contrast, the parent unsubstituted (S)-chroman-4-amine (CAS 188198-38-1) lacks this steric feature, offering greater conformational flexibility but potentially reduced target selectivity or metabolic stability .

Steric effects Conformational analysis Ligand design

Defined Purity Specification Enables Reproducible Synthetic and Biological Workflows

Commercial vendors specify minimum purity for (S)-8-(tert-Butyl)chroman-4-amine at 95% (e.g., AKSci) or 98% (e.g., Leyan) . In contrast, the racemic mixture 8-(tert-butyl)chroman-4-amine is often supplied at 95% purity . While the nominal purity is similar, the presence of the undesired (R)-enantiomer as the primary impurity in the racemate (up to 50% by mole fraction) fundamentally differs from trace-level impurities in the enantiopure compound. This distinction is critical for assays where enantiomeric excess (ee) is paramount; a 95% pure racemate contains only ~47.5% of the desired (S)-enantiomer, whereas a 95% pure enantiopure compound contains >97.5% of the desired stereoisomer (assuming the major impurity is achiral).

Quality control Analytical chemistry Reproducibility

Optimal Research and Industrial Use Cases for (S)-8-(tert-Butyl)chroman-4-amine


Stereospecific Synthesis of CNS-Targeted Drug Candidates

The (S)-configured amine serves as a chiral building block for constructing analogs of known CNS-active chromanes. The chromane scaffold is a privileged pharmacophore for neurological targets, including those relevant to Alzheimer's and Parkinson's diseases [1]. The defined stereochemistry and sterically hindered 8-position are particularly valuable for programs seeking to optimize selectivity for targets such as the histamine H3 receptor, sigma-1 receptor, or monoamine oxidase B (MAO-B), where subtle structural modifications can yield substantial gains in potency and selectivity [2].

Enantiomer-Controlled Structure-Activity Relationship (SAR) Studies

When evaluating a series of chromane-4-amine derivatives, employing the pure (S)-enantiomer allows researchers to attribute changes in biological activity directly to modifications at the 8-position or elsewhere on the ring, rather than to stereochemical heterogeneity. This is essential for building accurate pharmacophore models and for guiding iterative medicinal chemistry optimization [3]. Using the (S)-enantiomer in parallel with its (R)-counterpart enables direct elucidation of stereospecific binding interactions.

Asymmetric Catalysis and Chiral Ligand Development

The primary amine group provides a versatile handle for functionalization into chiral ligands, auxiliaries, or organocatalysts. The rigid chromane backbone combined with the bulky 8-tert-butyl substituent creates a well-defined chiral environment that can induce stereoselectivity in asymmetric transformations. Such scaffolds are sought after for developing new catalytic methodologies requiring high enantioselectivity [4].

Reproducible Pharmacological Profiling in Hit-to-Lead Campaigns

For screening campaigns aimed at identifying novel modulators of GPCRs, ion channels, or enzymes, the use of enantiopure (S)-8-(tert-butyl)chroman-4-amine ensures that any observed 'hit' is not an artifact of racemic contamination. This reduces the rate of false positives and the need for subsequent resolution of a racemic hit, thereby accelerating the hit-to-lead timeline .

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